molecular formula C26H20N4 B4817169 2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine

2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine

Cat. No.: B4817169
M. Wt: 388.5 g/mol
InChI Key: HJNACZXQRCDPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a pyrazole ring fused with a perimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpyrazole: Shares the pyrazole core but lacks the perimidine ring.

    2,3-Dihydro-1H-perimidine: Contains the perimidine structure but not the pyrazole ring.

Uniqueness

2-(1,3-Diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine is unique due to the combination of the pyrazole and perimidine rings, which may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4/c1-3-9-19(10-4-1)25-21(17-30(29-25)20-13-5-2-6-14-20)26-27-22-15-7-11-18-12-8-16-23(28-26)24(18)22/h1-17,26-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNACZXQRCDPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C3NC4=CC=CC5=C4C(=CC=C5)N3)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine
Reactant of Route 3
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
Reactant of Route 4
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine

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